Cas no 1006480-90-5 (3-(4-Chloro-1H-pyrazol-1-yl)pentylamine)

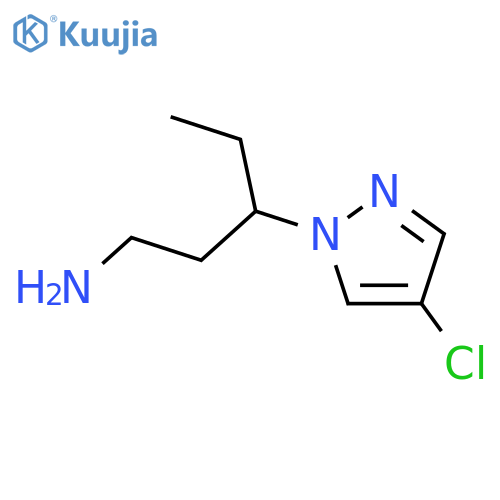

1006480-90-5 structure

商品名:3-(4-Chloro-1H-pyrazol-1-yl)pentylamine

CAS番号:1006480-90-5

MF:C8H14ClN3

メガワット:187.669860363007

MDL:MFCD06805038

CID:2951536

PubChem ID:19616728

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 化学的及び物理的性質

名前と識別子

-

- [3-(4-氯-1H-吡唑-1-基)戊基]胺

- AKOS B024121

- ART-CHEM-BB B024121

- 3-(4-CHLORO-PYRAZOL-1-YL)-PENTYLAMINE

- [3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine

- 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine

- 3-(4-chloropyrazol-1-yl)pentan-1-amine

- BBL040273

- STK350094

- ALBB-021574

- CS-0215260

- MFCD06805038

- AKOS000308949

- EN300-230212

- LS-06493

- 1006480-90-5

- H33084

- 3-(4-Chloro-1H-pyrazol-1-yl)pentylamine

-

- MDL: MFCD06805038

- インチ: 1S/C8H14ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-4,10H2,1H3

- InChIKey: AKLXSUBMIKATRY-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=NN(C=1[H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 187.0876252Da

- どういたいしつりょう: 187.0876252Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 282.0±20.0 °C at 760 mmHg

- フラッシュポイント: 124.4±21.8 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C278925-500mg |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine |

1006480-90-5 | 500mg |

$ 600.00 | 2022-04-01 | ||

| TRC | C278925-100mg |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine |

1006480-90-5 | 100mg |

$ 185.00 | 2022-04-01 | ||

| abcr | AB412907-5 g |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine; . |

1006480-90-5 | 5g |

€1074.00 | 2023-04-24 | ||

| abcr | AB412907-250 mg |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine |

1006480-90-5 | 250MG |

€275.80 | 2022-03-02 | ||

| Enamine | EN300-230212-10.0g |

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine |

1006480-90-5 | 95% | 10.0g |

$1738.0 | 2024-06-20 | |

| Enamine | EN300-230212-1g |

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine |

1006480-90-5 | 95% | 1g |

$468.0 | 2023-09-15 | |

| Enamine | EN300-230212-5g |

3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine |

1006480-90-5 | 95% | 5g |

$1195.0 | 2023-09-15 | |

| abcr | AB412907-10g |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine; . |

1006480-90-5 | 10g |

€1517.00 | 2025-02-27 | ||

| 1PlusChem | 1P008SFJ-250mg |

3-(4-CHLORO-PYRAZOL-1-YL)-PENTYLAMINE |

1006480-90-5 | 95% | 250mg |

$339.00 | 2023-12-27 | |

| abcr | AB412907-500 mg |

[3-(4-Chloro-1H-pyrazol-1-yl)pentyl]amine |

1006480-90-5 | 500MG |

€409.30 | 2022-03-02 |

3-(4-Chloro-1H-pyrazol-1-yl)pentylamine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1006480-90-5 (3-(4-Chloro-1H-pyrazol-1-yl)pentylamine) 関連製品

- 3524-30-9(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine)

- 28791-86-8(1H-Pyrazole,1,1'-(1-ethylpropylidene)bis-)

- 18952-87-9(1-(propan-2-yl)-1H-pyrazole)

- 180741-37-1(3-(1H-Pyrazol-1-yl)propan-1-ol)

- 3524-19-4(1-(butan-2-yl)-1H-pyrazol-5-amine)

- 300589-25-7(1H-Pyrazolo[1,2-a]pyrazol-4-ium,2,3-dihydro-2-hydroxy-)

- 110525-56-9(4-(1H-Pyrazol-1-yl)butanoic acid)

- 3702-09-8(1-Cyclopentyl-1H-pyrazol-5-amine)

- 28791-87-9(1H-Pyrazole,1,1'-cyclopentylidenebis-)

- 2817-71-2(1-Ethyl-1H-Pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1006480-90-5)3-(4-Chloro-1H-pyrazol-1-yl)pentylamine

清らかである:99%

はかる:1g

価格 ($):291.0